3-Amino-1-methylpyridin-1-ium iodide
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Overview
Description
3-Amino-1-methylpyridin-1-ium iodide is a chemical compound with the molecular formula C6H9IN2 It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is substituted with an amino group and a methyl group, and the compound is paired with an iodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methylpyridin-1-ium iodide typically involves the reaction of 3-amino-1-methylpyridine with an iodinating agent. One common method is to react 3-amino-1-methylpyridine with iodine in the presence of a suitable solvent, such as acetonitrile or ethanol, under controlled temperature conditions. The reaction proceeds as follows:
3-Amino-1-methylpyridine+Iodine→3-Amino-1-methylpyridin-1-ium iodide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form 3-methylpyridine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogen exchange reactions can be carried out using silver salts or other halide sources.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-methylpyridine.
Substitution: Formation of halogenated derivatives, such as 3-Amino-1-methylpyridin-1-ium chloride or bromide.
Scientific Research Applications
3-Amino-1-methylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridine derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 3-Amino-1-methylpyridin-1-ium iodide involves its interaction with molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the iodide ion can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,5-Trimethylpyrazin-1-ium iodide: Similar structure with a pyrazine ring instead of a pyridine ring.
2-Chloro-1-methylpyridinium iodide: Contains a chloro group instead of an amino group.
3-Hydroxy-1-methylpyridine bromide: Contains a hydroxy group instead of an amino group and paired with a bromide ion.
Uniqueness
3-Amino-1-methylpyridin-1-ium iodide is unique due to the presence of both an amino group and a methyl group on the pyridine ring, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
1-methylpyridin-1-ium-3-amine;iodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N2.HI/c1-8-4-2-3-6(7)5-8;/h2-5H,7H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYBFSHYXAXRBA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)N.[I-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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